![molecular formula C22H32ClN3O B2694021 N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride CAS No. 1216726-71-4](/img/structure/B2694021.png)
N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives
作用机制
Target of Action
Adamantane derivatives are known to have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
Adamantane derivatives are known to be involved in a variety of chemical and catalytic transformations .
Result of Action
Adamantane derivatives are known to have a wide range of biological activities .
Action Environment
The reactivity of adamantane derivatives is known to depend on their structure .
生化分析
Biochemical Properties
Adamantane derivatives are known for their high reactivity, which allows them to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some adamantane derivatives have been shown to have anti-proliferative activity against various cancer cell lines
Molecular Mechanism
It is known that adamantane derivatives can undergo various chemical and catalytic transformations
Temporal Effects in Laboratory Settings
The temporal effects of N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride in laboratory settings are not yet fully known. Adamantane derivatives are known for their stability, which could potentially influence the long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. Some adamantane derivatives have been shown to have dose-dependent effects in animal models of pain and inflammation .
Metabolic Pathways
Adamantane derivatives are known to be involved in various metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride typically involves the reaction of adamantanecarboxylic acid with piperazine derivatives. One common method includes the following steps:
Formation of Adamantanecarboxylic Acid Chloride: Adamantanecarboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Reaction with Piperazine: The resulting adamantanecarboxylic acid chloride is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine (TEA) to form the desired amide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of reduced adamantane derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
科学研究应用
N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties. The adamantane moiety is known for its ability to inhibit viral replication.
Materials Science: The compound’s rigid structure makes it useful in the development of novel materials with high thermal stability.
Biological Studies: It is used as a probe to study the interactions of adamantane derivatives with biological macromolecules.
相似化合物的比较
Similar Compounds
Amantadine: An antiviral drug that also contains an adamantane moiety.
Rimantadine: Another antiviral drug similar to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, also contains an adamantane structure.
Uniqueness
N-[(adamantan-1-yl)methyl]-4-phenylpiperazine-1-carboxamide hydrochloride is unique due to the combination of the adamantane moiety with the piperazine ring, which imparts both stability and biological activity. This combination is not commonly found in other adamantane derivatives, making it a compound of significant interest for further research.
属性
IUPAC Name |
N-(1-adamantylmethyl)-4-phenylpiperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O.ClH/c26-21(25-8-6-24(7-9-25)20-4-2-1-3-5-20)23-16-22-13-17-10-18(14-22)12-19(11-17)15-22;/h1-5,17-19H,6-16H2,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSHKBFIBMGNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
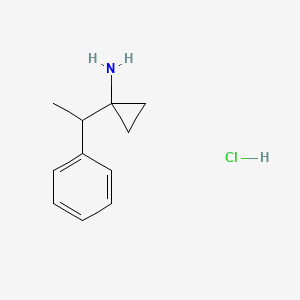
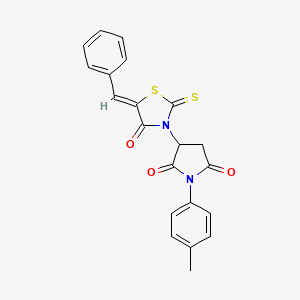
![Benzo[d]isothiazole-5-carboxylic acid](/img/structure/B2693941.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2693942.png)
![4-butyl-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2693943.png)
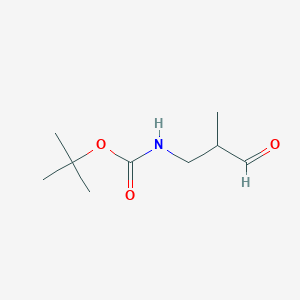
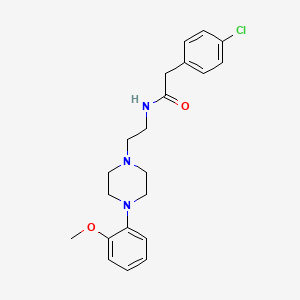

![7-(1-(3-(Trifluoromethyl)phenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2693952.png)
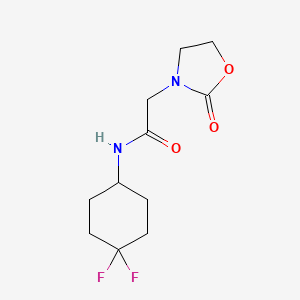
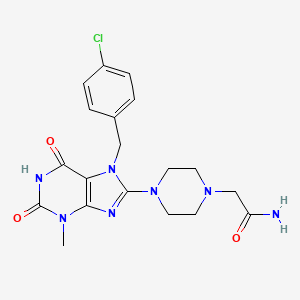

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2693960.png)
![2-{[4-(2-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2693961.png)
